molecular formula C10H15N3O B2613303 4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane CAS No. 2320142-38-7

4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane

Cat. No.: B2613303
CAS No.: 2320142-38-7
M. Wt: 193.25
InChI Key: LIKGBBZAAQUWJI-UHFFFAOYSA-N
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Description

4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane (CAS 2320142-38-7) is a chemical compound of significant interest in early-stage pharmaceutical research and discovery, particularly in the field of antiproliferation agents . With a molecular formula of C10H15N3O and a molecular weight of 193.25 g/mol , this reagent serves as a valuable building block for medicinal chemists. The compound features a 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen, which is linked to a 6-methylpyrimidine group . This unique structure makes it a key intermediate for the synthesis and exploration of novel small-molecule libraries. Researchers utilize this compound in high-throughput screening campaigns and lead optimization studies to investigate its mechanism of action and potential interactions with biological targets. This compound is provided For Research Use Only and is not intended for direct human diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

4-(6-methylpyrimidin-4-yl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-9-7-10(12-8-11-9)13-3-2-5-14-6-4-13/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKGBBZAAQUWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methylpyrimidine-4-carbaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the oxazepane ring. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the efficacy of 4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane in treating various types of cancer. The compound has shown significant anti-proliferative effects in cell line-derived and patient-derived xenograft models. Specific findings include:

  • Non-Small Cell Lung Cancer (NSCLC) : The compound demonstrated complete and durable regression in NSCLC models, indicating a potential role as a therapeutic agent for this prevalent cancer type.
  • Hepatocellular Carcinoma (HCC) : Efficacy was noted in inhibiting cell viability in HCC models, suggesting its utility in liver cancer treatment.
  • Breast Cancer and Melanoma : Studies indicate that the compound can enhance inhibition of cell viability in breast cancer and melanoma cell lines, particularly where Wolframin (WFS1) is overexpressed. This mechanism involves inducing endoplasmic reticulum (ER) stress and triggering the unfolded protein response (UPR), leading to apoptosis in cancer cells .

Other Proliferative Disorders

Beyond cancer, the compound may have applications in treating other proliferative disorders such as diabetic retinopathy and rheumatoid arthritis. Its ability to modulate cellular pathways involved in proliferation positions it as a candidate for further exploration in these areas .

Table 1: Summary of Research Findings on this compound

Study FocusModel TypeKey Findings
Non-Small Cell Lung CancerPatient-derived xenograftsComplete regression observed; effective against WFS1+ cells
Hepatocellular CarcinomaCell line studiesSignificant reduction in cell viability
Breast CancerIn vitro assaysEnhanced inhibition of proliferation
Rheumatoid ArthritisAnimal modelsPotential modulation of inflammatory pathways

Mechanism of Action

The mechanism of action of 4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like 2-aminopyrimidin-4(3H)-one and its derivatives.

    Oxazepane Derivatives: Compounds with similar oxazepane rings but different substituents.

Uniqueness

4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane is unique due to its specific combination of a pyrimidine ring and an oxazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Q & A

Q. What are the standard synthetic routes for 4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling a brominated pyrimidine precursor with 1,4-oxazepane under palladium catalysis. For example, in a similar reaction, 4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-1,4-oxazepane was synthesized using 1,4-oxazepane and a brominated heterocycle with tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C . Key optimization parameters include:

  • Catalyst loading : Reduced Pd(0) concentrations (e.g., 5 mol%) minimize side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates.
  • Purification : Reverse-phase C18 chromatography (acetonitrile/water with formic acid) or silica gel flash chromatography (dichloromethane/acetone) ensures high purity .
  • Yield enhancement : Excess oxazepane (3 eq.) drives the reaction to completion.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Answer:

  • NMR spectroscopy : 1H^1H NMR in DMSO-d6 or CDCl3 identifies key protons (e.g., oxazepane ring protons at δ 3.68–4.18 ppm and pyrimidine methyl at δ 2.08–1.91 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> calculated for C11H12BrN3OS: 313.9957, observed 313.9959) .
  • HPLC : Retention times (e.g., 0.81 minutes under SQD-FA05 conditions) validate purity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for oxazepane derivatives targeting kinases or GPCRs?

Answer: Discrepancies in activity (e.g., SSTR4 agonism vs. GAK inhibition) may arise from:

  • Structural flexibility : The oxazepane ring’s conformational adaptability influences receptor binding. For SSTR4 agonists, substituents on the pyrimidine ring are critical for affinity .
  • Assay conditions : Variations in cell lines (e.g., CHO vs. HEK293) or readouts (cAMP vs. β-arrestin recruitment) impact results. Standardize protocols using automated patch-clamp systems for ion channel studies .
  • Metabolic stability : Oxazepane derivatives with methyl groups (e.g., 6-methylpyrimidine) show improved pharmacokinetics in hepatic microsome assays compared to unsubstituted analogs .

Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity?

Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., SSTR4 or GAK). Focus on hydrogen bonding between the oxazepane oxygen and conserved residues (e.g., Asn<sup>276</sup> in GAK) .
  • QSAR analysis : Correlate substituent effects (e.g., pyrimidine methyl vs. trifluoromethyl) with activity data. For example, logP values <3 improve blood-brain barrier penetration for CNS targets .
  • MD simulations : Assess oxazepane ring dynamics over 100-ns trajectories to identify stable conformers for crystallography .

Q. What experimental approaches validate the compound’s role in blocking voltage-gated ion channels?

Answer:

  • Electrophysiology : Automated patch-clamp screening (e.g., IonWorks Barracuda) measures IC50 values for Nav or Kv channels. Compare with control compounds like amiloride .
  • Fluorescence assays : Use FLIPR Tetra for calcium flux assays in HEK293 cells expressing channel mutants to map binding sites.
  • Radioligand displacement : Compete with 3H^3H-saxitoxin for Nav channels to determine Ki values .

Methodological Considerations Table

Parameter Example from Literature Reference
Synthetic Yield 96% via Pd-catalyzed coupling in DMF
Purification C18 reverse-phase (0.03% formic acid modifier)
Biological Target SSTR4 agonist (EC50 = 12 nM)
Analytical Method 1H^1H NMR (300 MHz, DMSO-d6)

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